
1-Butyl-1-methylpyrrolidinium bromide
Cat. No. B1278795
Key on ui cas rn:
93457-69-3
M. Wt: 222.17 g/mol
InChI Key: LCZRPQGSMFXSTC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US09228075B2
Procedure details


About 200 mL of acetonitrile (manufactured by Junsei Co., Ltd. in Japan) was mixed with about 52.7 mL (0.5 mol) of methylpyrrolidone (manufactured by Fluka Co., Ltd.) under a nitrogen atmosphere to form a liquid mixture. Subsequently, about 58.6 mL (0.55 mol) of 2-bromobutane (manufactured by Aldrich Co., Ltd.) was added into the liquid mixture drop by drop to form a mixed solution. Subsequently, the mixed solution was stirred at about 65° C. for about 48 hours under a nitrogen atmosphere, and was then stored at about 4° C. for about 12 hours to form crystals. After a supernatant was removed from the mixed solution, the crystals were dried at a temperature of about 35° C. and a pressure of about 0.2 atm for about 12 hours using a vacuum evaporator to remove a solvent therefrom. Subsequently, in order to remove impurities, the dried crystals were dissolved in about 100 mL of acetone, and were then stirred at a temperature of about 25° C. and a pressure of about 1 atm for about 30 minutes to form a solution. The solution was left at 4° C. for about 12 hours to form crystals again. After a supernatant was removed from the solution, the crystals were dried at a temperature of about 35° C. and a pressure of about 0.2 atm for about 12 hours using a vacuum evaporator. These processes were repeatedly conducted three times to obtain N-butyl-N-methylpyrrolidinium bromide at a yield of about 60%.



Yield
60%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:6][CH2:5][CH2:4][C:3]1=O.[Br:8][CH:9]([CH2:11][CH3:12])[CH3:10]>C(#N)C>[Br-:8].[CH2:10]([N+:2]1([CH3:1])[CH2:6][CH2:5][CH2:4][CH2:3]1)[CH2:9][CH2:11][CH3:12] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
58.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C)CC
|
Step Two
|
Name
|
|
|
Quantity
|
52.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(CCC1)=O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
65 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Subsequently, the mixed solution was stirred at about 65° C. for about 48 hours under a nitrogen atmosphere
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form a liquid mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form a mixed solution
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was then stored at about 4° C. for about 12 hours
|
|
Duration
|
12 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form crystals
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After a supernatant was removed from the mixed solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crystals were dried at a temperature of about 35° C.
|
WAIT
|
Type
|
WAIT
|
|
Details
|
a pressure of about 0.2 atm for about 12 hours using
|
|
Duration
|
12 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a vacuum evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove a solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Subsequently, in order to remove impurities
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the dried crystals were dissolved in about 100 mL of acetone
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
were then stirred at a temperature of about 25° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a pressure of about 1 atm for about 30 minutes to form a solution
|
|
Duration
|
30 min
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The solution was left at 4° C. for about 12 hours
|
|
Duration
|
12 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form crystals again
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After a supernatant was removed from the solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crystals were dried at a temperature of about 35° C.
|
WAIT
|
Type
|
WAIT
|
|
Details
|
a pressure of about 0.2 atm for about 12 hours using
|
|
Duration
|
12 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a vacuum evaporator
|
Outcomes


Product
Details
Reaction Time |
48 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Br-].C(CCC)[N+]1(CCCC1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 60% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
